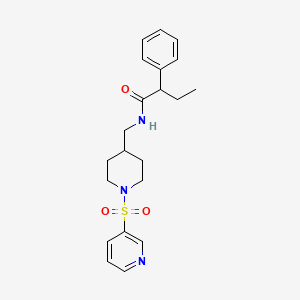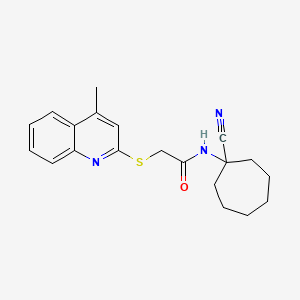
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C17H18F3N5O2 and its molecular weight is 381.359. The purity is usually 95%.
BenchChem offers high-quality (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
- Research focuses on synthesizing and understanding the structure of complexes derived from related chemical structures. For example, the synthesis of a mononuclear Re(I) complex derived from pyrroline-pyrazolyl-pyridazine shows the importance of intramolecular hydrogen bonding and C—H···O and N—H···O interactions, contributing to our understanding of molecular geometry and stability (Saldías et al., 2020).
Antimicrobial and Antimycobacterial Activity
- Derivatives of nicotinic acid hydrazide, sharing a common core with the target compound, demonstrate significant antimicrobial and antimycobacterial activities. This highlights the potential for similar structures to be explored for therapeutic applications, particularly in addressing bacterial infections (R.V.Sidhaye et al., 2011).
Catalytic and Synthetic Applications
- Complexes involving pyridine and pyrazole moieties exhibit catalytic activities, including phenoxazinone synthase activity. This suggests the potential use of similar compounds in catalytic processes, possibly in organic synthesis or biocatalysis (Jana et al., 2019).
Fluorescence Properties
- The study of pyrone derivatives for fluorescence emission radiation opens up avenues for using structurally related compounds in materials science, particularly in the development of new fluorescent materials for sensors or imaging technologies (Mizuyama et al., 2008).
Anticancer Evaluation
- The synthesis and evaluation of compounds for anticancer activity, such as reactions involving oxirane and nucleophiles, underline the potential of related structures in medicinal chemistry. Such studies aim at discovering novel therapeutic agents against various cancer types (Gouhar & Raafat, 2015).
Eigenschaften
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O2/c1-24(2)14-8-21-9-15(23-14)27-12-5-6-25(10-12)16(26)11-3-4-13(22-7-11)17(18,19)20/h3-4,7-9,12H,5-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIFWARBWCCRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Hydroxymethyl)-2-methyl-4-({[(4-methylphenyl)methyl]amino}methyl)pyridin-3-ol](/img/structure/B2878459.png)


![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2878463.png)
![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2878465.png)

![1-(2-Chlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2878467.png)

![3-ethyl-N-[3-(trifluoromethyl)phenyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2878469.png)
![2-Bromo-5-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide](/img/structure/B2878470.png)
![1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2878471.png)
![6-[(2-fluorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878472.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2878476.png)
